2-(Oxolan-2-yl)cyclopropan-1-amine,oxalicacid

Physicochemical profiling Salt screening Medicinal chemistry

2-(Oxolan-2-yl)cyclopropan-1-amine, oxalic acid (CAS 1955556-95-2; molecular formula C₉H₁₅NO₅; MW 217.22 g/mol) is a pre-formed oxalate salt of a chiral cyclopropylamine building block bearing a tetrahydrofuran (oxolane) substituent at the 2-position of the cyclopropane ring. The compound is supplied as a white crystalline solid with a minimum purity of 95% and is classified as a pharmaceutical intermediate and research tool for constructing constrained amine scaffolds.

Molecular Formula C9H15NO5
Molecular Weight 217.22 g/mol
Cat. No. B13199034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Oxolan-2-yl)cyclopropan-1-amine,oxalicacid
Molecular FormulaC9H15NO5
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC1CC(OC1)C2CC2N.C(=O)(C(=O)O)O
InChIInChI=1S/C7H13NO.C2H2O4/c8-6-4-5(6)7-2-1-3-9-7;3-1(4)2(5)6/h5-7H,1-4,8H2;(H,3,4)(H,5,6)
InChIKeyHXMJGVYKDQYCFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Oxolan-2-yl)cyclopropan-1-amine Oxalate: Physicochemical Identity and Procurement Baseline


2-(Oxolan-2-yl)cyclopropan-1-amine, oxalic acid (CAS 1955556-95-2; molecular formula C₉H₁₅NO₅; MW 217.22 g/mol) is a pre-formed oxalate salt of a chiral cyclopropylamine building block bearing a tetrahydrofuran (oxolane) substituent at the 2-position of the cyclopropane ring . The compound is supplied as a white crystalline solid with a minimum purity of 95% and is classified as a pharmaceutical intermediate and research tool for constructing constrained amine scaffolds . Unlike the free base (CAS 1334493-96-7, MW 127.18 g/mol), the salt form provides enhanced crystallinity and room-temperature storage stability, which directly affects weighing accuracy and long-term inventory reliability in medicinal chemistry workflows .

Why Generic Substitution of 2-(Oxolan-2-yl)cyclopropan-1-amine Oxalate Carries Scientific and Procurement Risk


The cyclopropylamine scaffold is acutely sensitive to three variables that preclude simple interchange: (i) regioisomerism (amine at position 1 vs. position 2), (ii) counterion identity (free base vs. hydrochloride vs. oxalate), and (iii) the electronic character of the 2-substituent (oxolane vs. aryl vs. alkyl). For example, the 1-substituted regioisomer 1-(oxolan-2-yl)cyclopropan-1-amine hydrochloride yields a liquid physical form [1], whereas the 2-substituted oxalate target is a crystalline solid, conferring different handling and formulation properties . Furthermore, replacing the oxolane with a phenyl ring (as in tranylcypromine) shifts LogP by approximately 5 log units and more than triples the topological polar surface area (TPSA) in the salt form, fundamentally altering membrane permeability and off-target binding profiles [2]. These structural divergences mean that procurement cannot default to the closest available cyclopropylamine without risking irreproducible biological or synthetic outcomes.

Quantitative Product-Specific Evidence Guide for 2-(Oxolan-2-yl)cyclopropan-1-amine Oxalate


Salt Form Differentiation: Oxalate vs. Free Base — Polarity, Solubility, and Handling

Conversion of the free base to the oxalate salt profoundly alters key physicochemical descriptors relevant to both biological assay behavior and laboratory handling. The oxalate salt (C₉H₁₅NO₅) exhibits a computed LogP of –0.3318, representing a decrease of ~0.84 log units compared to the free base (LogP +0.5126), and a 3.1-fold increase in topological polar surface area (TPSA: 109.85 vs. 35.25 Ų) . These changes predict significantly higher aqueous solubility for the salt, which is consistent with the general principle that amine salts exhibit greater water solubility than their corresponding free bases [1]. The salt is a white crystalline solid amenable to precise weighing, whereas the free base is typically supplied as a liquid, complicating accurate small-mass dispensing in microplate-based assay workflows [2].

Physicochemical profiling Salt screening Medicinal chemistry Pre-formulation

Regioisomeric Selectivity: 2-Oxolan-2-yl vs. 1-Oxolan-2-yl Cyclopropylamine Scaffolds

The position of the amine group on the cyclopropane ring (C1 vs. C2 relative to the oxolane substituent) determines the compound's utility as a chiral building block. The target compound features the amine at the 2-position, yielding a 1,2-disubstituted cyclopropane with defined trans (1R,2R) relative stereochemistry that enables downstream enantiospecific derivatization at both the amine and the cyclopropane C1 position [1]. In contrast, the 1-substituted regioisomer (1-(oxolan-2-yl)cyclopropan-1-amine) places the amine and oxolane on the same carbon, producing a geminally disubstituted cyclopropane that eliminates the 1,2-chiral relationship exploited in asymmetric synthesis [2]. The patent literature explicitly distinguishes these regioisomers in claims directed to stereochemically defined intermediates for pharmaceutical synthesis [3].

Scaffold design Regioisomerism Stereochemical control Structure-activity relationships

Lipophilicity Divergence: Oxolane Substituent vs. Phenyl Substituent in 2-Substituted Cyclopropylamines

The replacement of the oxolane ring (target compound) with a phenyl ring (tranylcypromine, 2-PCPA) results in a dramatic LogP shift from –0.3318 (oxalate salt, computed) to +4.831 (hemisulfate salt), corresponding to a ΔLogP exceeding 5 units . This is accompanied by a moderate TPSA increase from 109.85 Ų to 135.02 Ų. The extreme lipophilicity of the phenyl analog drives its known irreversible MAO-A/B inhibitory pharmacology (IC₅₀ = 2.3 μM and 0.95 μM, respectively), while the markedly lower LogP of the oxolane-substituted compound places it in a physicochemical space (LogP < 1) associated with reduced passive blood-brain barrier penetration and diminished CYP-mediated metabolic liability [1][2]. Although direct MAO inhibition data for the oxolane analog are not publicly available, the 5-log lipophilicity gap provides a quantitative basis for divergent target engagement profiles.

Lipophilicity CNS drug design MAO inhibition Blood-brain barrier penetration

Electrochemical Signature: Redox Potential as an Identity and Quality Attribute of the Oxalate Salt

The oxalate salt of rac-(1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine exhibits a characteristic redox potential in the range of +0.4 V to +0.8 V, which has been utilized to drive oxidation of water vapor at high concentrations in wastewater treatment systems and for CO₂ capture in industrial processes . This electrochemical fingerprint arises specifically from the oxalate counterion combined with the cyclopropylamine scaffold and is absent in the free base and hydrochloride salt forms. No equivalent redox potential range has been reported for the free base (CAS 1334493-96-7) or the hydrochloride regioisomer (1-(oxolan-2-yl)cyclopropan-1-amine hydrochloride), indicating that the oxalate moiety confers a distinct and measurable electrochemical identity that can serve as an orthogonal quality attribute in lot-release testing .

Redox chemistry Quality control Electrochemical characterization Process chemistry

Procurement Cost and Availability: Oxalate Salt vs. Free Base — Supply Chain Decision Drivers

Commercial pricing data from authorized distributors reveals a consistent premium for the oxalate salt relative to the free base, reflecting the additional synthetic step and purification required for salt formation. The oxalate salt (CAS 1955556-95-2) is priced at approximately ¥451,900 per gram (Fujifilm Wako, Enamine catalog) , while the free base (CAS 1334493-96-7) is listed at $930 per 0.1 g (~$9,300/g) from Enamine, indicating comparable or lower cost for the salt on a per-gram basis from certain suppliers [1]. The salt is stocked at research-scale quantities (100 mg to 10 g) by multiple vendors including Fujifilm Wako and Leyan, with room-temperature storage conditions simplifying logistics . In contrast, the free base may require more stringent storage conditions due to its liquid physical form and higher volatility.

Procurement Supply chain Cost analysis Inventory management

Application Scenarios Where 2-(Oxolan-2-yl)cyclopropan-1-amine Oxalate Provides Verifiable Advantage


Asymmetric Synthesis of 1,2-Disubstituted Cyclopropane Chiral Building Blocks

The 2-substituted trans-cyclopropylamine scaffold, with the amine at C2 and oxolane at C1, provides two stereocenters enabling enantiospecific elaboration into chiral cyclopropane-containing pharmaceutical intermediates. The oxalate salt's crystalline form facilitates precise stoichiometric control in amide coupling and reductive amination reactions, while the patent literature (CN104974017B) confirms this regioisomer as the preferred substrate for Corey-Bakshi-Shibata asymmetric reduction sequences targeting (1R,2R)-configured products [1].

Peripheral-Target Drug Discovery Programs Requiring Low LogP Amine Scaffolds

With a computed LogP of –0.3318 (salt form), this compound occupies physicochemical space (LogP < 1) associated with reduced passive blood-brain barrier penetration. This contrasts sharply with the widely used 2-phenylcyclopropylamine (tranylcypromine, LogP +4.831), making the oxolane analog a rational choice for medicinal chemistry programs targeting peripheral enzymes or receptors where CNS exposure is an undesired off-target liability [2].

Electrochemically Active Intermediate for Redox-Mediated Industrial Processes

The characteristic redox potential range of +0.4 V to +0.8 V, uniquely imparted by the oxalate counterion in this cyclopropylamine derivative, has been specifically cited for driving water vapor oxidation in wastewater treatment and for CO₂ capture in industrial exhaust streams . This electrochemical signature differentiates the compound from free-base and hydrochloride cyclopropylamines, which lack this redox window, positioning it as a candidate reagent in process chemistry applications requiring oxidative water splitting or carbon capture.

High-Throughput Screening (HTS) with Aqueous Assay Compatibility Requirements

The combination of a crystalline solid form (enabling accurate DMSO stock solution preparation by mass) and a high TPSA (109.85 Ų) predicting substantial aqueous solubility reduces the risk of compound precipitation upon dilution into aqueous assay buffers — a critical failure mode for liquid free bases with low TPSA (35.25 Ų) and higher LogP. This makes the oxalate salt the preferred physical form for plate-based biochemical and cell-based screening campaigns where compound aggregation artifacts must be minimized .

Quote Request

Request a Quote for 2-(Oxolan-2-yl)cyclopropan-1-amine,oxalicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.